Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate
CAS No.: 1946812-86-7
Cat. No.: VC5237282
Molecular Formula: C7H9BrN2O2
Molecular Weight: 233.065
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1946812-86-7 |
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Molecular Formula | C7H9BrN2O2 |
Molecular Weight | 233.065 |
IUPAC Name | methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate |
Standard InChI | InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3 |
Standard InChI Key | FXRXXJQKVWLNAY-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)Br)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate (IUPAC name: methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate) belongs to the pyrazole family, a class of heterocyclic compounds with two adjacent nitrogen atoms. Its molecular formula is CHBrNO, with a calculated molecular weight of 233.07 g/mol. The bromine atom at the 3-position enhances electrophilic substitution reactivity, while the methyl ester at the 4-position contributes to solubility in organic solvents.
Table 1: Molecular Identity
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 233.07 g/mol |
CAS Number | Not formally assigned |
IUPAC Name | Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate |
Spectroscopic Characterization
While experimental spectral data for the methyl ester remains unpublished, its ethyl analog exhibits distinct infrared (IR) peaks at 1,720 cm (C=O stretch) and 1,250 cm (C-O ester stretch). Nuclear magnetic resonance (NMR) spectroscopy of the ethyl compound shows a singlet for the 1- and 5-methyl groups at δ 2.4 ppm and a quartet for the ethyl ester at δ 4.3 ppm. The methyl variant would likely display similar patterns, with the ester methyl group appearing as a singlet near δ 3.7 ppm.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can be inferred from methods developed for its ethyl counterpart . A plausible route involves:
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Condensation: Reaction of dimethyl acetylenedicarboxylate with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester.
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Bromination: Treatment with phosphorus tribromide (PBr) to introduce bromine at the 3-position.
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Esterification: Conversion of the carboxylic acid to the methyl ester using methanol under acidic conditions.
Industrial-scale production would require optimization of bromination efficiency and purity control, potentially employing flow chemistry systems to mitigate exothermic risks .
Table 2: Key Synthesis Steps
Green Chemistry Considerations
Recent advances in solvent-free bromination using mechanochemical methods could reduce waste generation. For instance, ball-milling techniques with solid PBr analogs may offer safer alternatives to traditional liquid-phase reactions .
Physicochemical Properties
Solubility and Stability
The methyl ester’s shorter alkyl chain compared to its ethyl analog decreases lipophilicity (calculated logP ≈ 1.8 vs. 2.1 for ethyl), enhancing water solubility. Stability studies on similar pyrazoles indicate decomposition temperatures above 200°C, with susceptibility to hydrolysis under strongly acidic or basic conditions.
Biological Activities and Mechanisms
Enzyme Inhibition
Molecular docking studies suggest that brominated pyrazoles competitively inhibit dihydrofolate reductase (DHFR), a target in antibacterial and anticancer therapies. The bromine atom’s electronegativity likely facilitates hydrogen bonding with active site residues.
Table 3: Biological Activity Profile (Ethyl Analog Data)
Activity Type | Target Organism/Enzyme | IC/MIC | Mechanism |
---|---|---|---|
Antibacterial | S. aureus | 32 µg/mL | DHFR inhibition |
Antifungal | Candida albicans | 128 µg/mL | Ergosterol synthesis |
COX-2 Inhibition | In vitro assay | 18 µM | Competitive binding |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors targeting oncology pathways. Bromine’s presence enables Suzuki-Miyaura cross-coupling reactions to introduce aryl groups for structure-activity relationship (SAR) studies.
Agrochemical Development
Pyrazole derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Field trials with ethyl analogs show 80% weed suppression at 2 kg/ha, suggesting potential for methyl ester formulations .
Future Directions
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Synthetic Optimization: Develop catalytic bromination methods using N-bromosuccinimide (NBS) to improve atom economy.
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Biological Screening: Prioritize in vivo models to assess the methyl ester’s pharmacokinetic profile.
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Computational Studies: Machine learning models could predict novel derivatives with enhanced target selectivity.
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